N-Boc-3-cyano-L-phenylalanine can be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. This allows researchers to investigate the effects of the cyano group on protein structure, function, and interactions with other molecules. For example, studies have shown that incorporating N-Boc-3-cyano-L-phenylalanine into peptides can improve their binding affinity to specific targets [1].
[1] – Replacement of Phenylalanine with 3-Cyanophenylalanine To Enhance the Affinity of Cyclic RGD Peptides for αvβ3 Integrin, Bioorganic & Medicinal Chemistry Letters, Volume 12, Issue 12, 2002, Pages 1677-1680,
The cyano group can mimic the behavior of other functional groups, such as the carboxylate group found in natural amino acids. This makes N-Boc-3-cyano-L-phenylalanine a valuable tool for designing enzyme substrate analogs. These analogs can be used to study the mechanisms of enzyme action and identify new drug targets. For example, N-Boc-3-cyano-L-phenylalanine has been used to develop inhibitors of the enzyme cathepsin B, which is involved in various diseases such as cancer and Alzheimer's disease [2].
[2] – Design and evaluation of selective inhibitors of cathepsin B based on a cyanophenylalanine scaffold, Bioorganic & Medicinal Chemistry, Volume 15, Issue 18, 2007, Pages 6208-6217,
Boc-Phe(3-CN)-OH, also known as N-Boc-3-cyano-L-phenylalanine, is a derivative of phenylalanine where a tert-butyloxycarbonyl (Boc) protecting group is attached to the amino group and a cyano group is present at the meta position of the phenyl ring. Its chemical formula is CHNO, and it has a CAS number of 131980-30-8. This compound is primarily used in peptide synthesis and as a building block for various chemical applications due to its unique functional groups that allow for diverse reactivity and modification .
Boc-Phe(3-CN)-OH can be synthesized through several methods:
Boc-Phe(3-CN)-OH has various applications in:
Boc-Phe(3-CN)-OH shares structural similarities with several other amino acid derivatives. Below are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Boc-Phe-OH | No cyano group; only amino and carboxylic groups | More straightforward peptide coupling |
Boc-D-Phe(3-CN)-OH | D-enantiomer of Boc-Phe(3-CN)-OH | Different stereochemistry affects activity |
Boc-Tyr(3-CN)-OH | Similar structure but contains tyrosine | Potentially different biological interactions due to aromatic ring differences |
Boc-Ala-OH | Simple amino acid without additional groups | Lacks complexity for specific reactions |
Boc-Phe(3-CN)-OH's unique combination of a cyano group and a protecting group makes it particularly versatile for synthetic applications compared to simpler amino acids .